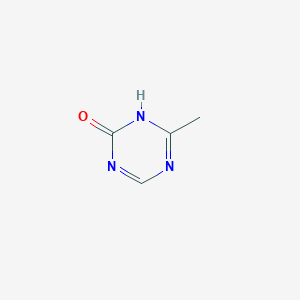

6-Methyl-1,3,5-triazin-2(1H)-one

Description

Properties

Molecular Formula |

C4H5N3O |

|---|---|

Molecular Weight |

111.10 g/mol |

IUPAC Name |

6-methyl-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C4H5N3O/c1-3-5-2-6-4(8)7-3/h2H,1H3,(H,5,6,7,8) |

InChI Key |

BJKQHBBCZYBADF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=NC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine Intermediate

One of the most detailed and industrially relevant methods involves the use of 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine as a key intermediate. This method is characterized by a one-step reaction in an ionic liquid medium, which acts both as solvent and catalyst, providing a green and efficient process.

- Reactants: 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine, sodium methoxide, and monomethylamine.

- Solvent/Catalyst: Ionic liquid, specifically protic acid salts of imidazolidine derivatives with sulfonic acid substituents.

- Temperature: 50–80 °C, optimally 60 °C.

- Mass ratio of reactants: 1 (starting material) : 1–1.5 (sodium methoxide) : 1–1.5 (monomethylamine).

- Ionic liquid to starting material ratio: ≥1:1, preferably 4–6:1.

- The starting material and reagents are stirred in the ionic liquid at the specified temperature.

- Reaction progress is monitored by thin-layer chromatography (TLC) using a hexanaphthene/acetone solvent system.

- Upon completion, the mixture is extracted with toluene, washed with water, dried, and the product is isolated by distillation under reduced pressure.

- One-step synthesis with high yield (~87%).

- Ionic liquid is recyclable, reducing waste and environmental impact.

- Simple equipment and operation.

- High purity product with melting point consistent with literature (155–157 °C).

| Component | Amount (g) | Moles | Molar Ratio |

|---|---|---|---|

| 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | 33 | 0.1 | 1 |

| Sodium methoxide | 5.9 | 0.11 | 1.1 |

| Monomethylamine | 3.4 | 0.11 | 1.1 |

| Ionic liquid (methyl butyl sulfonic group imidazolidine hydrosulfate) | 165 | - | 4.5 (mass ratio) |

| Product Yield (%) | Melting Point (°C) | 1H-NMR (δ, ppm) |

|---|---|---|

| 87 | 155–157 | 3.89 (3H, OCH3), 2.92 (3H, NHCH3), 2.21 (3H, CH3), 2.07–2.05 (1H, NH) |

This method is described in a Chinese patent (CN102295614B) and represents a green, practical, and economically viable approach to synthesizing 6-methyl-1,3,5-triazin-2(1H)-one derivatives.

Alternative Synthetic Routes

Other synthetic routes reported in literature and patents include:

- Using dicyandiamide or its salts as starting materials, which are readily available but may involve more steps and generate more waste.

- Using cyanuric chloride as a starting material, which allows for high-quality products but has challenges in recovery and cost.

- Single cyanogen ammonia as a raw material, which is less stable and less commonly produced domestically.

These methods often require multiple steps such as methylation, methoxylation, and amination to achieve the target compound, and may have drawbacks such as higher cost, toxicity, or environmental concerns.

Research-Scale Syntheses and Derivative Preparations

In medicinal chemistry research, derivatives of triazine compounds related to 6-methyl-1,3,5-triazin-2(1H)-one have been synthesized using classical organic synthesis techniques such as:

- Alkylation reactions in polar solvents.

- Catalytic hydrogenation for reduction steps.

- Use of protective groups and purification by chromatography.

These methods are more focused on structural modifications rather than bulk preparation of the parent compound.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Reaction Medium | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Ionic liquid one-step method | 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | Ionic liquid (imidazolidine salt) | 50–80 (opt. 60) | ~87 | High yield, green, recyclable solvent, simple operation | Requires ionic liquid synthesis |

| Dicyandiamide-based methods | Dicyandiamide or salts | Various solvents | Variable | Moderate | Readily available raw materials | Toxicity, higher waste, cost |

| Cyanuric chloride route | Cyanuric chloride | Multiple solvents | Variable | High | High product quality | Complex recovery, higher cost |

| Single cyanogen ammonia route | Cyanogen ammonia | Various solvents | Variable | Variable | Potentially simple raw material | Stability issues, less common |

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the triazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols are used in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the specific reaction and conditions used.

Scientific Research Applications

6-Methyl-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.

Industry: It is used in the production of herbicides, dyes, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Methyl-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Key Observations :

- Solubility: Methyl and phenyl substituents enhance lipophilicity compared to polar groups like hydroxyl or amino .

- Thermal Stability: Bulky substituents (e.g., morpholino, tert-butyl) increase melting points due to steric hindrance and intermolecular interactions .

Environmental and Regulatory Considerations

- 6-Methyl-1,3,5-triazin-2(1H)-one: Not yet regulated, but structurally related compounds like LM6 are monitored as emerging contaminants in water systems .

- 4-Methyl-6-(methylamino)-1,3,5-triazin-2(1H)-one: Commercial availability (CAS 879554-45-7) suggests industrial relevance, though safety data are sparse .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-methyl-1,3,5-triazin-2(1H)-one derivatives?

Derivatives of 6-methyl-1,3,5-triazin-2(1H)-one are typically synthesized via condensation reactions using substituted benzaldehydes and guanidine derivatives. For example, General Procedure H involves reacting aldehydes (e.g., 2-bromobenzaldehyde or 3-chlorobenzaldehyde) with guanidine precursors under controlled conditions (e.g., in ethanol or DCM) to yield dihydrotriazinone derivatives . Key parameters include stoichiometric ratios, reaction temperature (-35°C to room temperature), and purification via trituration with Et₂O/DCM mixtures .

Q. What spectroscopic techniques are used to characterize 6-methyl-1,3,5-triazin-2(1H)-one derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are standard for structural confirmation. For instance:

Q. How does the choice of substituents influence the reactivity of triazinone derivatives?

Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance electrophilic substitution reactivity, while bulky substituents (e.g., piperazinylmethyl) may sterically hinder reactions. Substituent effects are validated through comparative kinetic studies and Hammett plots .

Advanced Research Questions

Q. How can environmental degradation pathways of 6-methyl-1,3,5-triazin-2(1H)-one be systematically analyzed?

Degradation products like 4-amino-6-methyl-1,3,5-triazin-2(1H)-one (CGA-188838) and 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione (G-28533) are identified using HPLC-MS/MS and isotope-labeling techniques . Hydrolysis and photolysis studies under simulated environmental conditions (pH 7–9, UV light) reveal cleavage mechanisms of the triazine ring .

Q. What computational approaches are used to study triazinone interactions with biological targets?

X-ray crystallography (e.g., PDB ID: 5XKP) and molecular docking simulations are employed to analyze binding modes. For example, 6-amino-1,3,5-triazin-2(1H)-one forms hydrogen bonds with active-site residues (e.g., Asp128 and Tyr130) in mycobacterial enzymes, validated by docking scores (ΔG < -8 kcal/mol) and MD simulations .

Q. How can contradictory data in triazinone degradation studies be resolved?

Discrepancies in reported degradation products (e.g., ring cleavage vs. hydroxylation) are addressed via isotopic tracer experiments (¹⁴C labeling) and time-resolved LC-MS/MS to track intermediate formation. Statistical tools (e.g., PCA) help distinguish artifacts from genuine metabolites .

Q. What strategies optimize reaction yields for triazinone derivatives with steric hindrance?

For bulky substituents (e.g., 4-((4-methylpiperazin-1-yl)methyl)phenyl), yield optimization involves:

- Microwave-assisted synthesis to reduce reaction time.

- Catalytic additives (e.g., DIPEA) to neutralize HCl byproducts.

- Gradient crystallization (Et₂O/DCM) to isolate pure solids (54–64% yields) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.